molecular formula C20H17Cl2NO5 B450431 5-[(2,4-dichlorophenoxy)methyl]-N-(3,5-dimethoxyphenyl)-2-furamide

5-[(2,4-dichlorophenoxy)methyl]-N-(3,5-dimethoxyphenyl)-2-furamide

Cat. No.: B450431
M. Wt: 422.3g/mol
InChI Key: ZVSHSGKFNGTNII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[(2,4-dichlorophenoxy)methyl]-N-(3,5-dimethoxyphenyl)-2-furamide is a synthetic organic compound characterized by its complex molecular structure. It is known for its potential applications in various scientific fields, including chemistry, biology, and medicine. The compound’s unique structure, which includes dichlorophenoxy and dimethoxyphenyl groups, contributes to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2,4-dichlorophenoxy)methyl]-N-(3,5-dimethoxyphenyl)-2-furamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2,4-dichlorophenol with formaldehyde to form 2,4-dichlorophenoxy methanol. This intermediate is then reacted with 3,5-dimethoxyaniline to produce the desired furamide compound. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

5-[(2,4-dichlorophenoxy)methyl]-N-(3,5-dimethoxyphenyl)-2-furamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted furamides with various functional groups.

Scientific Research Applications

5-[(2,4-dichlorophenoxy)methyl]-N-(3,5-dimethoxyphenyl)-2-furamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-[(2,4-dichlorophenoxy)methyl]-N-(3,5-dimethoxyphenyl)-2-furamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s dichlorophenoxy and dimethoxyphenyl groups enable it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-[(2,5-Dichlorophenoxy)methyl]-N-(3,4-dimethoxyphenyl)-2-furamide
  • 5-[(2,4-Dichlorophenoxy)methyl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole

Uniqueness

5-[(2,4-dichlorophenoxy)methyl]-N-(3,5-dimethoxyphenyl)-2-furamide stands out due to its specific combination of dichlorophenoxy and dimethoxyphenyl groups, which confer unique chemical properties and reactivity. This makes it particularly valuable in applications where these properties are advantageous, such as in the development of bioactive compounds or specialty chemicals.

Properties

Molecular Formula

C20H17Cl2NO5

Molecular Weight

422.3g/mol

IUPAC Name

5-[(2,4-dichlorophenoxy)methyl]-N-(3,5-dimethoxyphenyl)furan-2-carboxamide

InChI

InChI=1S/C20H17Cl2NO5/c1-25-15-8-13(9-16(10-15)26-2)23-20(24)19-6-4-14(28-19)11-27-18-5-3-12(21)7-17(18)22/h3-10H,11H2,1-2H3,(H,23,24)

InChI Key

ZVSHSGKFNGTNII-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1)NC(=O)C2=CC=C(O2)COC3=C(C=C(C=C3)Cl)Cl)OC

Canonical SMILES

COC1=CC(=CC(=C1)NC(=O)C2=CC=C(O2)COC3=C(C=C(C=C3)Cl)Cl)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.